molecular formula C14H10ClIO B1293254 2-(2-Chlorophenyl)-3'-iodoacetophenone CAS No. 898784-02-6

2-(2-Chlorophenyl)-3'-iodoacetophenone

Cat. No. B1293254
M. Wt: 356.58 g/mol
InChI Key: VGUYWIXEFPHMPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetophenone derivatives typically involves Friedel-Crafts acylation, Baker-Venkatraman transformation, or other related reactions. For instance, the synthesis of 3-(dichloroacetyl)chromone was achieved through the reaction of a hydroxyphenyl propenone with dichloroacetyl chloride . Similarly, 1-(2',4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones were synthesized using a Baker-Venkatraman transformation . These methods could potentially be adapted for the synthesis of "2-(2-Chlorophenyl)-3'-iodoacetophenone" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetophenone derivatives is characterized by the presence of an acetyl group attached to a phenyl ring. Spectral analyses such as IR, 1H NMR, 13C NMR, and Mass spectrometry are commonly used to assign structures to these compounds . These techniques would likely be applicable to determine the structure of "2-(2-Chlorophenyl)-3'-iodoacetophenone" as well.

Chemical Reactions Analysis

Acetophenone derivatives can undergo various chemical reactions, including hydrolysis, Dakin-West reaction, and reactions with amino-heterocycles . The presence of chloro and iodo substituents in "2-(2-Chlorophenyl)-3'-iodoacetophenone" suggests that it may participate in similar reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are influenced by their functional groups and substituents. For example, the introduction of chloro and methyl groups can affect the boiling point, melting point, and solubility of the compounds . The presence of a chloro and iodo substituent in "2-(2-Chlorophenyl)-3'-iodoacetophenone" would similarly impact its physical and chemical properties, which could be studied using the methods described in the papers.

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application: Chalcones and their analogs, which include “2-(2-Chlorophenyl)-3’-iodoacetophenone”, have been an area of great interest in recent years . These compounds have shown a range of pharmacological and biological effects .
    • Methods of Application: Researchers have explored new approaches for the synthesis of chalcone derivatives . The α,β-unsaturated carbonyl system in chalcones makes them biologically active .
    • Results or Outcomes: These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
  • Synthesis of Bicyclic and Polycyclic Aromatic Hydrocarbons

    • Summary of Application: “2-Chlorophenyl cyclopentyl ketone” is used as a reagent in the preparation of bicyclic and polycyclic aromatic hydrocarbons .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The outcomes of these preparations were not specified in the source .
  • Intermediate of Ketamine

    • Summary of Application: “2-Chlorophenyl cyclopentyl ketone” also acts as an intermediate of ketamine .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The outcomes of these preparations were not specified in the source .
  • Disinfectant

    • Summary of Application: 2-Chlorophenol, a compound similar to “2-(2-Chlorophenyl)-3’-iodoacetophenone”, is occasionally used as a disinfectant .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The outcomes of these preparations were not specified in the source .
  • Riot Control Agent

    • Summary of Application: [(2-Chlorophenyl)methylene]malononitrile, also known as CS tear gas, is a widely used riot control agent . It is highly effective in dispersing and incapacitating individuals during civil unrest or riots .
    • Methods of Application: CS gas is typically used in the form of a fine powder or aerosol .
    • Results or Outcomes: CS gas causes severe irritation to the eyes, skin, and respiratory system . It is persistent and can remain in the environment for extended periods .
  • Burn Injury Research

    • Summary of Application: Exposure to [(2-Chlorophenyl)methylene]malononitrile can cause burn injuries through flame, contact, and chemical mechanisms .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The outcomes of these preparations were not specified in the source .
  • Polychlorination of Phenol

    • Summary of Application: “2-Chlorophenol”, a compound similar to “2-(2-Chlorophenyl)-3’-iodoacetophenone”, is an intermediate in the polychlorination of phenol .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The outcomes of these preparations were not specified in the source .
  • Burn Injury Research

    • Summary of Application: Exposure to [(2-Chlorophenyl)methylene]malononitrile can cause burn injuries through flame, contact, and chemical mechanisms .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The outcomes of these preparations were not specified in the source .
  • Synthesis of Indole Derivatives

    • Summary of Application: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The outcomes of these preparations were not specified in the source .

properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c15-13-7-2-1-4-10(13)9-14(17)11-5-3-6-12(16)8-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUYWIXEFPHMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642299
Record name 2-(2-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-3'-iodoacetophenone

CAS RN

898784-02-6
Record name 2-(2-Chlorophenyl)-1-(3-iodophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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